molecular formula C11H19F3N2O3 B1406373 4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate) CAS No. 1523606-35-0

4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate)

Cat. No.: B1406373
CAS No.: 1523606-35-0
M. Wt: 284.28 g/mol
InChI Key: NYXIIAIAQHCENK-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate) is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azetidine ring, a morpholine ring, and trifluoroacetate groups, which contribute to its distinct chemical properties.

Properties

CAS No.

1523606-35-0

Molecular Formula

C11H19F3N2O3

Molecular Weight

284.28 g/mol

IUPAC Name

4-(azetidin-3-yl)-2,2-dimethylmorpholine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H18N2O.C2HF3O2/c1-9(2)7-11(3-4-12-9)8-5-10-6-8;3-2(4,5)1(6)7/h8,10H,3-7H2,1-2H3;(H,6,7)

InChI Key

NYXIIAIAQHCENK-UHFFFAOYSA-N

SMILES

CC1(CN(CCO1)C2CNC2)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1(CN(CCO1)C2CNC2)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate) typically involves the reaction of azetidine derivatives with morpholine derivatives under specific conditions. The reaction often requires the presence of a base and a solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide bis(2,2,2-trifluoroacetate)
  • 5-(Azetidin-3-yl)-2-fluoropyridine bis(2,2,2-trifluoroacetate)

Uniqueness

4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate)
Reactant of Route 2
Reactant of Route 2
4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate)

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